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Compound of Interest

Compound Name: Vanadyl triflate

Cat. No.: B1246100

While a definitive single-crystal X-ray structure for vanadyl triflate is not readily available in the
cited literature, its molecular geometry can be confidently inferred from the extensive data on
related V(IV) oxo-complexes. The structure is dominated by the highly stable vanadyl ion,
which consists of a vanadium(lV) center double-bonded to an oxygen atom.

The coordination environment around the paramagnetic V4* center is typically a five-coordinate
square pyramid.[3] In this arrangement, the vanadyl oxygen occupies the apical position,
characterized by a very short and strong V=0 bond. The four equatorial positions are occupied
by the oxygen atoms from the two trifluoromethanesulfonate (triflate) ligands. The vanadium
atom is displaced slightly out of the basal plane, towards the apical vanadyl oxygen.[3] An
alternative, though less common, geometry is a six-coordinate distorted octahedron, which
could arise from the coordination of solvent molecules.

The triflate anions are superb leaving groups, a consequence of the extreme acidity of their

parent triflic acid.[4] This makes them very weakly coordinating anions, a critical feature that
imparts a high degree of Lewis acidity to the vanadium center, leaving it available to activate
substrates.

The Nature of Vanadyl Bonding

The bonding in vanadyl triflate is highly anisotropic, defined by two distinct types of
interactions: the V=0 vanadyl bond and the V-O equatorial bonds.

The Vanadyl Bond (V=0): This is the most significant feature of the molecule's electronic
structure. It is a very strong multiple bond with a significant T-component arising from the
overlap of oxygen p-orbitals with the d-orbitals of the vanadium atom.[3] Some theoretical
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descriptions even propose a triple bond character.[2] This bond is exceptionally short, with
typical lengths in vanadyl complexes ranging from 1.57 to 1.68 A.[3] The strength of this bond
is reflected in its characteristic and intense stretching frequency in infrared spectroscopy.[3]

Equatorial Bonds (V-OTf): The bonds between the vanadium center and the oxygen atoms of
the triflate ligands are longer and weaker than the vanadyl bond. In analogous V(IV)
complexes, these equatorial bond lengths typically fall within the 1.80 to 2.12 A range.[3] The
labile nature of these bonds allows for easy substrate coordination, which is essential for
catalysis.

The combination of a stable, electron-donating V=0 group and labile, electron-withdrawing
triflate ligands gives rise to a unique "push-pull” catalytic mechanism, enabling vanadyl triflate
to activate both nucleophiles and electrophiles.[1]

Quantitative Data

The following table summarizes the key quantitative data for vanadyl triflate and its
characteristic bonding, compiled from spectroscopic and structural data of analogous

compounds.

Property Value Reference
Molecular Formula C2Fe07S2V [2]
Molecular Weight 365.08 g/mol [1][2]

IR Absorption v(V=0) ~985 cm1 [1]

IR Absorption vs(SOs) ~1030 cm™1 [1]

19F NMR Shift (CFs) ~-78.2 ppm [1]

Typical V=0 Bond Length 1.57-1.68 A [3]

Typical V-O Equatorial Bond
P q 1.80-2.12 A [3]
Length

Experimental Protocols
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General Synthesis of Vanadyl Triflate

While specific, peer-reviewed synthesis protocols are not detailed in the provided search
results, a general method can be proposed based on standard inorganic synthesis techniques
for preparing metal triflates. One common route involves the salt metathesis reaction.

Protocol:

Prepare separate aqueous solutions of vanadyl sulfate (VOSOa4) and barium triflate
(Ba(OTf)2).

o Slowly add the barium triflate solution to the vanadyl sulfate solution with constant stirring.
» Awhite precipitate of barium sulfate (BaSOa4) will form immediately due to its low solubility.
 Stir the reaction mixture for several hours to ensure complete reaction.

e Remove the BaSOa precipitate by filtration.

e The resulting blue filtrate, containing aqueous vanadyl triflate, is carefully concentrated by
rotary evaporation to yield the crude product, which may be a hydrate.

Purification

Post-synthesis purification is critical to obtain a highly active catalyst.

o Recrystallization: The crude vanadyl triflate can be recrystallized from a hot
dichloromethane/hexane mixture to achieve high purity (>99%).[1]

e Drying: To remove coordinated water without causing decomposition of the triflate ligands,
the purified solid should be dried under high vacuum (e.g., 1073 mbar) at an elevated
temperature (e.g., 80°C) for a prolonged period.[1]

Characterization Methods

The identity and purity of the synthesized vanadyl triflate are confirmed using several key
spectroscopic techniques.
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« Infrared (IR) Spectroscopy: This is used to confirm the presence of the characteristic V=0
bond, which exhibits a strong, sharp absorption band around 985 cm~1. The triflate group's
SOs symmetric stretch is also observable.[1]

e 19F NMR Spectroscopy: As vanadium(lV) is paramagnetic, *H and 3C NMR are often not
informative due to severe peak broadening. However, 1°F NMR is a powerful tool to confirm
the presence of the triflate anion, which shows a sharp singlet for the CFs group at
approximately -78.2 ppm.[1]

e Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the d* electronic
configuration of the V(IV) center, EPR is an essential technique for studying its electronic
structure and coordination environment.[1]

Visualizations

The logical relationship of the core components in vanadyl triflate is visualized below.
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Caption: Logical relationships in vanadyl triflate.

The proposed molecular structure of vanadyl triflate is depicted below, showing the square-
pyramidal coordination geometry.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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